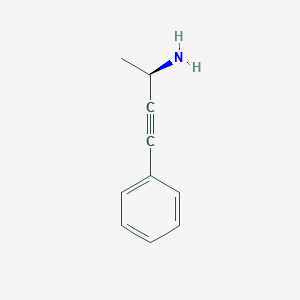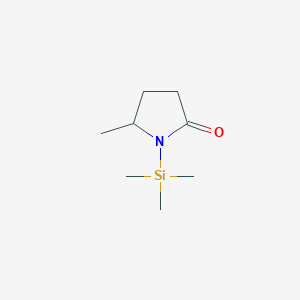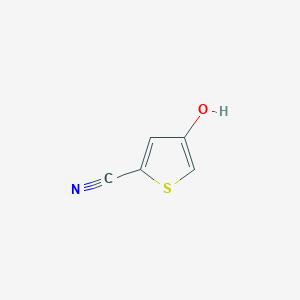![molecular formula C18H20N2O4 B14251616 N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine CAS No. 183719-19-9](/img/structure/B14251616.png)
N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a butane backbone through dihydroxylamine linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1,4-dibromobutane.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1,4-dibromobutane in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced further to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development: The compound’s structure allows it to be a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
- N,N’-[1,4-Bis(4-hydroxyphenyl)butane-1,4-diylidene]dihydroxylamine
- N,N’-[1,4-Bis(4-chlorophenyl)butane-1,4-diylidene]dihydroxylamine
Comparison:
- N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules.
- N,N’-[1,4-Bis(4-hydroxyphenyl)butane-1,4-diylidene]dihydroxylamine has hydroxyl groups instead of methoxy groups, which can affect its solubility and reactivity.
- N,N’-[1,4-Bis(4-chlorophenyl)butane-1,4-diylidene]dihydroxylamine contains chlorine atoms, which can enhance its reactivity in substitution reactions.
Propiedades
Número CAS |
183719-19-9 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[4-hydroxyimino-1,4-bis(4-methoxyphenyl)butylidene]hydroxylamine |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)17(19-21)11-12-18(20-22)14-5-9-16(24-2)10-6-14/h3-10,21-22H,11-12H2,1-2H3 |
Clave InChI |
QLVWGYSFROFSDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=NO)CCC(=NO)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
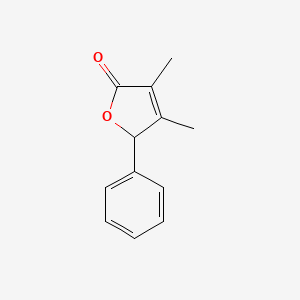
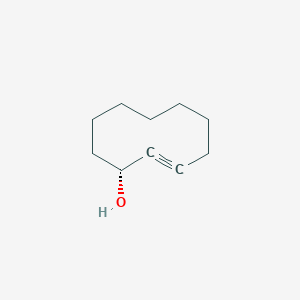
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)

![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

